

## Unveiling DB-1303: A New Frontier in HER2-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DB21, Galectin-1 Antagonist

Cat. No.: B12382019

Get Quote

An In-depth Technical Guide on the Mechanism and Clinical Landscape of a Novel Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

In the rapidly evolving landscape of oncology, antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality, offering the promise of targeted chemotherapy with an improved therapeutic window. This technical guide provides a comprehensive overview of DB-1303 (also known as BNT323), a next-generation HER2-directed ADC, with a focus on its mechanism of action, preclinical and clinical findings, and its potential effects on the tumor microenvironment (TME). Given the high probability of a typographical error in the initial query for "DB21," this report centers on DB-1303, a compound with a similar designation that is currently in active clinical development.

DB-1303 is an investigational third-generation ADC being co-developed by BioNTech and DualityBio.[1] It is engineered to target Human Epidermal Growth Factor Receptor 2 (HER2), a well-validated target in various solid tumors, including breast and endometrial cancers.[2] This guide will delve into the molecular architecture of DB-1303, its mechanism of action, and the available clinical data, while also exploring its potential implications for the tumor microenvironment.



### **Molecular Profile and Mechanism of Action**

DB-1303 is a meticulously designed ADC that comprises three key components: a humanized anti-HER2 IgG1 monoclonal antibody, an enzymatically cleavable peptide-linker, and a proprietary topoisomerase I inhibitor payload, P1003.[3][4] A distinguishing feature of DB-1303 is its high drug-to-antibody ratio (DAR) of approximately 8, which allows for the delivery of a potent cytotoxic payload to the target cancer cells.[5]

The mechanism of action of DB-1303 is a multi-step process designed for targeted tumor cell eradication:

- HER2 Targeting and Binding: The monoclonal antibody component of DB-1303 specifically recognizes and binds to the HER2 receptor on the surface of cancer cells.[6] This targeted binding is the first step in delivering the cytotoxic payload directly to the tumor.
- Internalization: Upon binding to the HER2 receptor, the ADC-receptor complex is internalized into the cancer cell via receptor-mediated endocytosis.[6]
- Payload Release: Once inside the cell, the enzymatically cleavable linker is processed, leading to the release of the topoisomerase I inhibitor payload, P1003.[4]
- Induction of Cell Death: The released P1003 payload exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) of the cancer cell.

A critical aspect of DB-1303's design is its potential for a "bystander effect."[4] The released, membrane-permeable payload can diffuse out of the targeted HER2-positive cancer cell and kill neighboring cancer cells, including those that may have lower or no HER2 expression. This effect can be particularly advantageous in heterogeneous tumors.

Mechanism of Action of DB-1303

## **Clinical Development and Efficacy**

DB-1303 is currently being evaluated in multiple clinical trials for various solid tumors. The foundational data comes from a first-in-human, Phase 1/2a multicenter, open-label study (NCT05150691).[5] This study was designed to assess the safety, tolerability, maximum



tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics, and preliminary antitumor activity of DB-1303 in patients with advanced/metastatic solid tumors.[5]

### Phase 1/2a Study (NCT05150691) Results

The dose-escalation portion of the study evaluated DB-1303 at six dose levels, from 2.2 mg/kg to 10.0 mg/kg, administered intravenously every three weeks.[7] The results, presented at the 2023 ASCO Annual Meeting, demonstrated encouraging preliminary antitumor activity in a heavily pretreated patient population.[7]

Table 1: Efficacy of DB-1303 in Advanced/Metastatic Solid Tumors (ASCO 2023)[7]

| Patient Population                 | Objective Response Rate (ORR) | Disease Control Rate<br>(DCR) |
|------------------------------------|-------------------------------|-------------------------------|
| All Evaluable Patients (n=52)      | 44.2%                         | 88.5%                         |
| HER2-Positive Breast Cancer (n=26) | 50.0%                         | 96.2%                         |
| HER2-Low Breast Cancer (n=13)      | 38.5%                         | 84.6%                         |
| Colorectal Cancer (n=3)            | 66.7%                         | -                             |
| Endometrial Carcinoma (n=3)        | 33.3%                         | -                             |
| Esophageal Cancer (n=2)            | 50.0%                         | -                             |
| Ovarian Cancer (n=2)               | 50.0%                         | -                             |

Notably, responses were also observed in patients with brain metastases.[7] The promising activity in endometrial cancer led to the FDA granting Fast Track Designation in January 2023 and Breakthrough Therapy Designation in December 2023 for the treatment of advanced, recurrent, or metastatic endometrial carcinoma with HER2 overexpression.[2][4]

### **Phase 3 Clinical Trials**

Based on the encouraging Phase 1/2a data, DB-1303 has advanced to pivotal Phase 3 trials:



- NCT06265428: A trial in China comparing DB-1303 to trastuzumab emtansine (T-DM1) in patients with HER2-positive unresectable or metastatic breast cancer who have been previously treated with trastuzumab and taxanes. This trial has met its primary endpoint of progression-free survival (PFS) at a pre-specified interim analysis.
- DYNASTY-Breast02 (NCT06018337): A global study evaluating DB-1303 versus investigator's choice of chemotherapy in patients with HR-positive, HER2-low metastatic breast cancer that has progressed on endocrine therapy.[8]

## Safety and Tolerability Profile

In the Phase 1/2a study, DB-1303 was generally well-tolerated with a manageable safety profile.[7]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 1/2a Study of DB-1303[5][7]

| Adverse Event                   | Any Grade      | Grade ≥3 |
|---------------------------------|----------------|----------|
| Nausea                          | 51.8%          | 3.5%     |
| Vomiting                        | 43.5%          | 1.2%     |
| Platelet Count Decreased        | 35.3%          | 3.5%     |
| Anemia                          | 29.4%          | 5.9%     |
| Neutropenia                     | 11.8%          | -        |
| Alopecia                        | 3.5%           | -        |
| Interstitial Lung Disease (ILD) | 2.4% (Grade 1) | 0%       |

No dose-limiting toxicities (DLTs) were observed, and there were no TEAEs leading to death.[7] The low incidence of severe ILD is a noteworthy finding, as this can be a significant concern with other ADCs.

# Experimental Protocols: A Glimpse into the Clinical Trial Design



While detailed preclinical experimental protocols are proprietary, the design of the clinical trials provides insight into the rigorous evaluation of DB-1303.





Click to download full resolution via product page

Generalized Clinical Trial Workflow for DB-1303

### **Potential Effects on the Tumor Microenvironment**

While specific data on the effects of DB-1303 on the TME are not yet publicly available, we can infer potential mechanisms based on its design and the known biology of ADCs and topoisomerase I inhibitors.

- Bystander Killing: As previously mentioned, the bystander effect is a key mechanism that can remodel the TME. By eliminating nearby tumor cells irrespective of their HER2 expression, DB-1303 could potentially reduce tumor heterogeneity and overcome resistance mechanisms.
- Immunogenic Cell Death (ICD): Topoisomerase I inhibitors have been shown to induce ICD
  in some contexts. ICD is a form of apoptosis that is accompanied by the release of damageassociated molecular patterns (DAMPs), which can act as adjuvants to stimulate an antitumor immune response. This could lead to the recruitment and activation of immune cells
  within the TME, such as dendritic cells and T cells, potentially converting an immunologically
  "cold" tumor into a "hot" one.
- Modulation of Immune Cells: The Fc region of the anti-HER2 antibody in DB-1303 could
  potentially engage with Fc receptors on immune cells, such as natural killer (NK) cells,
  leading to antibody-dependent cell-mediated cytotoxicity (ADCC). However, the extent to
  which this contributes to the overall efficacy of DB-1303 is yet to be determined.

Further preclinical and translational studies are needed to fully elucidate the impact of DB-1303 on the complex cellular and molecular landscape of the tumor microenvironment.

### **Conclusion and Future Directions**

DB-1303 is a promising next-generation HER2-targeting ADC with a potent topoisomerase I inhibitor payload and a high drug-to-antibody ratio. The available clinical data demonstrate encouraging antitumor activity across a range of solid tumors, including those with low HER2 expression, and a manageable safety profile. The positive outcome of the Phase 3 trial in HER2-positive breast cancer is a significant milestone.



Future research should focus on several key areas:

- A deeper understanding of the effects of DB-1303 on the tumor microenvironment, including its impact on immune cell infiltration and function.
- The identification of predictive biomarkers beyond HER2 expression to optimize patient selection.
- The exploration of combination therapies, potentially with immune checkpoint inhibitors, to further enhance the efficacy of DB-1303.

As more data from ongoing and future clinical trials become available, the full potential of DB-1303 in the treatment of HER2-expressing cancers will become clearer. This novel agent represents a significant advancement in the field of antibody-drug conjugates and holds the promise of a new and effective therapeutic option for patients with difficult-to-treat malignancies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BioNTech and DualityBio begin trial of breast cancer therapy [clinicaltrialsarena.com]
- 2. onclive.com [onclive.com]
- 3. adcreview.com [adcreview.com]
- 4. DualityBio Announces DB-1303 Granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for the Treatment of Advanced, Recurrent or Metastatic Endometrial Carcinoma with HER2 Overexpression [prnewswire.com]
- 5. Safety and efficacy of DB-1303 in patients with advanced/metastatic solid tumors: A multicenter, open-label, first-in-human, phase 1/2a study. ASCO [asco.org]
- 6. What is DB-1303 used for? [synapse.patsnap.com]
- 7. ascopubs.org [ascopubs.org]



- 8. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Unveiling DB-1303: A New Frontier in HER2-Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382019#db21-effects-on-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com